molecular formula C10H13NO3 B3147994 ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate CAS No. 63486-69-1

ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate

Cat. No.: B3147994
CAS No.: 63486-69-1
M. Wt: 195.21 g/mol
InChI Key: WQJDVBNRYXLWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is characterized by the presence of a formyl group attached to a pyrrole ring, which is further connected to a propanoate ester. Its molecular formula is C10H13NO3, and it has a molecular weight of 195.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate typically involves the reaction of 2-formylpyrrole with ethyl acrylate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired product . The reaction can be carried out at room temperature or under reflux conditions, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Ethyl 3-(2-carboxy-1H-pyrrol-1-yl)propanoate

    Reduction: Ethyl 3-(2-hydroxymethyl-1H-pyrrol-1-yl)propanoate

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate: This compound has a chlorophenyl group instead of a simple ethyl group, which can alter its chemical reactivity and biological activity.

    Methyl 4-[2-formyl-5-(ethoxymethyl)-1H-pyrrol-1-yl]butanoate: This compound has a longer carbon chain and an additional methoxy group, which can affect its solubility and interaction with biological targets.

    2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid: This compound has a carboxylic acid group instead of an ester, which can influence its acidity and reactivity in different chemical environments.

Properties

IUPAC Name

ethyl 3-(2-formylpyrrol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)5-7-11-6-3-4-9(11)8-12/h3-4,6,8H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJDVBNRYXLWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.